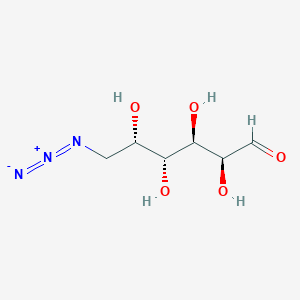

6-Azido-6-deoxy-l-galactose

Descripción general

Descripción

6-Azido-6-deoxy-L-galactose is an analog of the natural L-galactose . It has been shown to inhibit the growth and survival of a number of human pathogens, including those that cause tuberculosis, staphylococcal infections, and meningitis .

Synthesis Analysis

This compound in aqueous solution is in equilibrium between the open-chain, furan-ose, and pyran-ose forms . It crystallizes solely as 6-azido-6-deoxy-α-l-galactopyran-ose monohydrate . The absolute configuration was determined from the use of 1-azido-1-de-oxy-d-galactitol as the starting material .Molecular Structure Analysis

The six-membered ring of this compound adopts a chair conformation . The structure exists as hydrogen-bonded chains, with each molecule acting as a donor and acceptor of five hydrogen bonds .Chemical Reactions Analysis

Variants of enzymes galactokinase/UTP-glucose-1-phosphate uridylyltransferase generate UDP-6-azido-6-deoxy-d-galactose, which is the galactosyl-donor used by LgtC for transferring the terminal galactose moiety to lactosyl-acceptors .Physical and Chemical Properties Analysis

This compound has a molecular weight of 205.17 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 205.06987046 g/mol .Aplicaciones Científicas De Investigación

Crystal Structure Analysis 6-Azido-6-deoxy-l-galactose primarily crystallizes as 6-azido-6-deoxy-α-l-galactopyranose monohydrate. This structure forms hydrogen-bonded chains in a chair conformation, proving essential for understanding molecular interactions and structural chemistry (Booth et al., 2008).

Mutagenic Activity Studies Research has explored the mutagenic activities of this compound derivatives, providing insights into genetic mutations and biochemical processes (Juříček et al., 1991).

Chemical Probe Synthesis The compound is used in synthesizing chemical probes, like the C-idosyl epigallocatechin gallate, which shows cytotoxicity against certain cells, aiding in biological function elucidation (Hamagami et al., 2016).

Preparation of Bioactive Glycolipids It is a key component in synthesizing biologically active glycolipids, which have potential applications in immunology and cell biology (Jervis et al., 2010).

Synthesis of Reversed Nucleosides Used in obtaining reversed nucleoside analogues, important for research in nucleic acids and potentially therapeutic applications (Vanbaelinghem et al., 1999).

Development of Thermoresponsive Polymers In the synthesis of thermoresponsive polymers, which are significant in material science for developing smart materials sensitive to temperature changes (Dhumure et al., 2015).

Enzyme Kinetics Studies Used in enzyme kinetics studies, particularly in monitoring galactose oxidase activity, relevant in biochemistry and enzyme research (Kaddouch et al., 2022).

Glycosidase Library Screening It helps in synthesizing azide- and amine-substituted sugars for screening glycosidase libraries, crucial in enzymology and drug discovery (Chen & Withers, 2018).

Synthesis of Hydroxyamino Sugars Involved in the synthesis of hydroxyamino sugars, key components in developing novel polymers and materials (Rainer & Scharf, 1993).

Development of Polyhydroxylated Nylon 6 Employed in the synthesis of 6-amino-6-deoxyaldonic acids, which are monomers for creating polyhydroxylated nylon 6, demonstrating its utility in polymer chemistry (Chaveriat et al., 2006).

Mecanismo De Acción

Target of Action

6-Azido-6-deoxy-l-galactose is an analog of the natural L-galactose . It has been shown to inhibit the growth and survival of a number of human pathogens, including those that cause tuberculosis, staphylococcal infections, and meningitis . The compound’s primary targets are likely to be enzymes or proteins involved in the metabolism or utilization of L-galactose.

Mode of Action

It is known that the compound can act as a galactotransferase substrate . This suggests that it may interact with its targets by mimicking the natural substrate, L-galactose, and thereby interfering with normal metabolic processes.

Biochemical Pathways

The main route of the galactose metabolism, the Leloir pathway, results in glucose-1-phosphate for glycolysis . Variants of enzymes galactokinase/UTP–glucose-1-phosphate uridylyltransferase generate UDP-6-azido-6-deoxy-d-galactose, which is the galactosyl-donor used by LgtC for transferring the terminal galactose moiety to lactosyl-acceptors . This suggests that this compound may affect the Leloir pathway and other related biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interfere with multiple biochemical pathways. It has been shown to inhibit the growth and survival of various human pathogens , suggesting that it may have broad-spectrum antimicrobial activity.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, its solubility and stability in aqueous solution could affect its bioavailability and activity

Safety and Hazards

Direcciones Futuras

The production of UDP-6-azido-6-deoxy-d-galactose with 90% conversion yields, and products azido-globotriose and lyso-AzGb3 with substrate conversion of up to 70% suggests potential for further exploration in the field of biochemistry. Its inhibitory effects on certain pathogens also indicate potential for future research in medical and pharmaceutical applications .

Propiedades

IUPAC Name |

(2S,3R,4R,5S)-6-azido-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJIJWKSGKYTQ-KCDKBNATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-63-7 | |

| Record name | 6-Azido-6-deoxy-L-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)

![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)

![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)

![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)